![molecular formula C13H17NO B2962813 {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 637739-94-7](/img/structure/B2962813.png)

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

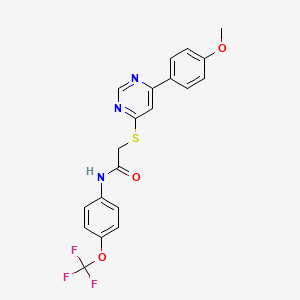

“{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” is a chemical compound with the CAS Number: 637739-94-7 . It has a molecular weight of 203.28 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

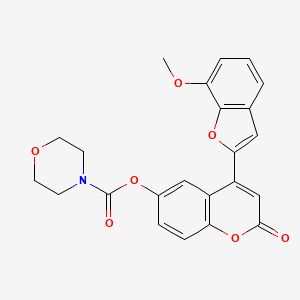

The molecular structure of “{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” is represented by the InChI code: 1S/C13H17NO/c15-10-13-6-12(7-13)9-14(13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 .Physical And Chemical Properties Analysis

“{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” is a powder at room temperature . It has a melting point of 58-59 degrees Celsius .Applications De Recherche Scientifique

Methacarn Fixation in Tissue Embedding

Methacarn (methanol-Carnoy) fixation is an alternative to ethanol in Carnoy's fluid, significantly increasing the shrinkage temperature of collagen, which is desirable for tissues to be embedded in paraffin. Methacarn-fixed sections show little or no shrinkage, with myofibrils in endothelial and epithelial cells more prominent than in Carnoy-fixed tissues. This suggests methacarn fixation preserves helical proteins in myofibrils and collagen but alters globular proteins and DNA conformations (Puchtler et al., 1970).

Methanol in Fuel Oxygenated Additive Production

Methyl Tert-butyl Ether (MTBE), a popular fuel additive for improving fuel performance and reducing hazardous emissions, is synthesized with methanol. The research focuses on membrane methods, particularly pervaporation, for the selective separation of methanol/MTBE mixtures, highlighting the efficiency of various polymer membranes in this process (Pulyalina et al., 2020).

Methanol for Hydrogen Production

Methanol, as a liquid hydrogen carrier, can produce high purity hydrogen, with recent efforts addressing catalyst development and reactor technology for methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. This review underscores the potential of using methanol in developing a hydrogen-methanol economy (García et al., 2021).

Methanol Synthesis and Use as Fuel

Investigations into liquid-phase methanol synthesis outline its potential as a peaking fuel in coal gasification combined cycle power stations and as a clean-burning combustion fuel. This reflects methanol's versatility and environmental benefits as a fuel source (Cybulski, 1994).

Methanol's Role in Atmospheric Chemistry

Methanol is a significant volatile organic compound in the troposphere, primarily emitted by living plants. This study synthesizes ecosystem-scale methanol flux measurements, showing bidirectional exchange and its importance in atmospheric chemistry and plant growth (Wohlfahrt et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Orientations Futures

As for future directions, it’s important to note that saturated bicyclic structures like bicyclo [2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . This suggests that “{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” and similar compounds could have potential applications in the field of medicinal chemistry.

Propriétés

IUPAC Name |

(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-10-13-6-12(7-13)9-14(13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVOOFXVTIMQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(N(C2)CC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)

![3-{[1-(Prop-2-enoyl)pyrrolidin-3-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2962733.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)

![3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2962747.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2962749.png)